molecular formula C12H18 B3427237 1,2-Diisopropylbenzene CAS No. 577-55-9

1,2-Diisopropylbenzene

Cat. No. B3427237
M. Wt: 162.27 g/mol
InChI Key: OKIRBHVFJGXOIS-UHFFFAOYSA-N
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Patent
US04547604

Procedure details

12 g (0.1 mol) cumene and 10 g (0.05 mol) triisopropylbenzene are dissolved in 150 ml of anhydrous hydrogen fluoride at a temperature between -20° and 0°. While stirring the reaction mixture at this temperature, it is saturated with boron trifluoride and stirring is continued for two hours. After workup, as in Example 5, 36% diisopropylbenzene was obtained, comprised of 99.2% of the meta and 0.8% of the para isomer.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
C1(C(C)C)C=CC=CC=1.[CH:10]([C:13]1[C:14]([CH:22]([CH3:24])[CH3:23])=[C:15](C(C)C)[CH:16]=[CH:17][CH:18]=1)([CH3:12])[CH3:11].B(F)(F)F>F>[CH:22]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH:10]([CH3:12])[CH3:11])([CH3:24])[CH3:23]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)C=1C(=C(C=CC1)C(C)C)C(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
While stirring the reaction mixture at this temperature, it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC=C1)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04547604

Procedure details

12 g (0.1 mol) cumene and 10 g (0.05 mol) triisopropylbenzene are dissolved in 150 ml of anhydrous hydrogen fluoride at a temperature between -20° and 0°. While stirring the reaction mixture at this temperature, it is saturated with boron trifluoride and stirring is continued for two hours. After workup, as in Example 5, 36% diisopropylbenzene was obtained, comprised of 99.2% of the meta and 0.8% of the para isomer.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
C1(C(C)C)C=CC=CC=1.[CH:10]([C:13]1[C:14]([CH:22]([CH3:24])[CH3:23])=[C:15](C(C)C)[CH:16]=[CH:17][CH:18]=1)([CH3:12])[CH3:11].B(F)(F)F>F>[CH:22]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH:10]([CH3:12])[CH3:11])([CH3:24])[CH3:23]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)C=1C(=C(C=CC1)C(C)C)C(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
While stirring the reaction mixture at this temperature, it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC=C1)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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